molecular formula C13H14N2O B14478041 7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 70713-02-9

7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene

Cat. No.: B14478041
CAS No.: 70713-02-9
M. Wt: 214.26 g/mol
InChI Key: XUCKXRRZCBPYKF-UHFFFAOYSA-N
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Description

7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene is a compound of interest in organic chemistry due to its unique bicyclic structure and potential applications in various fields. This compound features a diazabicycloheptene core with a methoxyphenylmethylidene substituent, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the condensation of a diazabicycloheptene precursor with a methoxybenzaldehyde derivative. One common method is the condensation reaction between 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and 4-methoxybenzaldehyde in ethanol as a solvent . This reaction proceeds under mild conditions and yields the desired product in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The methoxyphenylmethylidene substituent may enhance its binding affinity and specificity towards certain targets, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-Methoxyphenyl)methylidene]-2,3-diazabicyclo[221]hept-2-ene is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

70713-02-9

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methylidene]-2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H14N2O/c1-16-10-4-2-9(3-5-10)8-11-12-6-7-13(11)15-14-12/h2-5,8,12-13H,6-7H2,1H3

InChI Key

XUCKXRRZCBPYKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3CCC2N=N3

Origin of Product

United States

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